3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride

Description

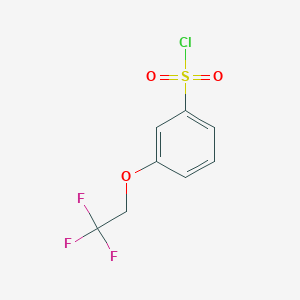

3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride (CAS: 1249829-53-5) is a fluorinated aromatic sulfonyl chloride derivative. Its molecular formula is C₈H₆ClF₃O₃S, featuring a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at position 1 and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at position 2. The compound is primarily used as a reagent in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electrophilic sulfonyl chloride moiety, which facilitates sulfonamide or sulfonate ester formation . Key suppliers include CymitQuimica and others, though production was discontinued as of 2025 .

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-5-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYPCJRSPCKLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H5SO2Cl+CF3CH2OH→C6H4(SO2OCH2CF3)Cl+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.

Major Products:

Sulfonamides: Formed from reaction with amines.

Sulfonate Esters: Formed from reaction with alcohols.

Sulfonothioates: Formed from reaction with thiols.

Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Herbicide Development

One of the primary applications of 3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride is as an intermediate in the synthesis of sulfonamide herbicides. It serves as a key building block in the production of penoxsulam, a selective herbicide used to control various types of weeds in rice and other crops. The compound's unique trifluoromethyl and difluoroethoxy groups contribute to its efficacy and selectivity in herbicidal formulations .

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for compounds related to this compound. Its structural features may allow it to interact with biological targets effectively. Studies are ongoing to explore its use in drug development processes .

Case Studies and Research Findings

-

Case Study on Synthesis Efficiency :

A study published in Synthesis highlighted an efficient three-step synthesis method for producing this compound. This method demonstrated a high yield (up to 94%) and was noted for its simplicity and safety compared to traditional methods that required more hazardous reagents . -

Application in Agrochemicals :

Research conducted on the application of this compound in herbicides showed that formulations containing sulfonamide derivatives exhibited improved weed control efficacy compared to existing products on the market. The introduction of the difluoroethoxy group was particularly crucial for enhancing biological activity .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions. The trifluoroethoxy group imparts unique electronic and steric effects, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Analysis

Substituent Effects on Reactivity: The trifluoroethoxy group (-OCH₂CF₃) in the target compound increases electron withdrawal compared to non-fluorinated alkoxy groups, enhancing the electrophilicity of the sulfonyl chloride group. This contrasts with 3-(trifluoromethyl)benzenesulfonyl chloride, where the -CF₃ group provides stronger inductive effects but lacks the steric bulk of -OCH₂CF₃ . Di-substituted analogs (e.g., 2,5-di-trifluoroethoxy) exhibit higher molecular weights (>370 Da) and lipophilicity, making them more suitable for lipid-soluble drug candidates .

Positional Isomerism :

- The 2-(trifluoromethyl) isomer (CAS 776-04-5) shows distinct reactivity due to the proximity of -CF₃ and -SO₂Cl groups, favoring intramolecular interactions. This is critical in protease inhibitor synthesis .

Fluorinated benzenesulfonyl chlorides are prevalent in pharmaceuticals, as fluorine enhances metabolic stability and bioavailability .

Safety and Handling :

- Like most sulfonyl chlorides, the compound likely requires careful handling (e.g., moisture avoidance, PPE). Similar compounds (e.g., trifluoromethanesulfonyl chloride) have low boiling points (~30°C), suggesting volatility risks .

Biological Activity

3-(2,2,2-Trifluoro-ethoxy)-benzenesulfonyl chloride is a compound with notable potential in various biological applications. The sulfonyl chloride group is significant for its reactivity and ability to form sulfonamides, which are important in medicinal chemistry. The presence of the trifluoroethoxy group enhances its biological activity due to the unique properties imparted by fluorine atoms.

- Chemical Formula : C9H8ClF3O2S

- Molecular Weight : 272.67 g/mol

- CAS Number : 1365941-75-8

The trifluoroethoxy group contributes to the compound's lipophilicity and stability, while the benzenesulfonyl chloride moiety is known for its electrophilic characteristics, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets. The mechanism can be summarized as follows:

- Enzyme Inhibition : The sulfonyl chloride can react with nucleophiles in enzymes, leading to inhibition of their activity.

- Receptor Modulation : It may interact with specific receptors to modulate signaling pathways involved in various physiological processes.

Antimicrobial Activity

Recent studies have shown that compounds containing sulfonyl and trifluoromethyl groups exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as low as 4 µg/mL for closely related compounds .

- The compound's structure suggests potential efficacy against resistant strains of bacteria, similar to findings with other benzenesulfonyl derivatives .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays:

- Compounds structurally related to this molecule demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin across several cancer cell lines (A549, HCT116) .

- Molecular docking studies indicated promising interactions with targets involved in cancer progression, such as EGFR and KRAS .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A compound structurally similar to this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 µg/mL .

- Comparative studies indicated that halogenated phenylthiourea derivatives exhibited even stronger antimicrobial activity than traditional antibiotics .

-

Antitumor Studies :

- In a study evaluating various compounds for anticancer activity, derivatives containing the trifluoromethyl group showed significant cytotoxicity against multiple human cancer cell lines .

- Specific down-regulation of genes associated with tumor growth was observed in treated cells, indicating a potential mechanism for its anticancer effects .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride?

Synthesis typically involves introducing the sulfonyl chloride group to a pre-functionalized aromatic ring. A common approach for analogous compounds (e.g., 2,5-bis(trifluoroethoxy)benzoyl chloride) utilizes dichlorosulfoxide (SOCl₂) as a chlorinating agent for carboxylic acid precursors. Reaction conditions include refluxing in anhydrous solvents (e.g., dichloromethane) under inert atmosphere, followed by purification via vacuum distillation or recrystallization . For regioselective sulfonylation, directing groups (e.g., trifluoroethoxy) may influence reactivity patterns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substitution patterns (¹H, ¹³C, ¹⁹F NMR). For example, the trifluoroethoxy group’s ¹⁹F NMR signal appears as a quartet near δ -75 ppm due to coupling with adjacent CH₂ groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Melting Point Analysis : Cross-referenced with literature values (e.g., similar sulfonyl chlorides exhibit mp ranges of 75–81°C ).

Q. What safety protocols are essential when handling this compound?

- PPE : Wear acid-resistant gloves, goggles, and face shields due to its corrosive nature .

- Storage : Keep in airtight containers under dry, inert conditions (N₂ or Ar) to prevent hydrolysis. Avoid exposure to moisture or heat sources .

- Spill Response : Neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence reactivity in nucleophilic substitution reactions?

The trifluoroethoxy group (-OCF₂CF₃) is strongly electron-withdrawing due to the inductive effect of fluorine atoms. This activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) while directing substitution to specific positions on the aromatic ring. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. How can molecular docking optimize derivatives of this compound for drug discovery?

AutoDock4 enables flexible receptor modeling to assess binding interactions. For example:

Q. What challenges arise in achieving regioselective sulfonylation during synthesis?

Competing para/meta substitution can occur due to steric hindrance from bulky groups. Strategies include:

Q. How does pH affect the stability of this sulfonyl chloride?

Hydrolysis is accelerated under basic conditions (pH > 8), forming the corresponding sulfonic acid. Kinetic studies in buffered solutions (pH 2–12) reveal half-life dependence on temperature and ionic strength. Stabilize aqueous solutions at pH ≤ 5 using acetate buffers .

Q. What strategies improve yield when using dichlorosulfoxide as a chlorinating agent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.